molecular formula C13H20Br3ClN2 B13510551 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide

Cat. No.: B13510551
M. Wt: 479.47 g/mol
InChI Key: AYULRSGAZSMJHW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the propyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include primary amines and other reduced forms.

Scientific Research Applications

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine
  • 1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine
  • 1-(3-Bromopropyl)-4-(3-fluorophenyl)piperazine

Uniqueness

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. The presence of both bromine and chlorine atoms in the structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20Br3ClN2

Molecular Weight

479.47 g/mol

IUPAC Name

1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine;dihydrobromide

InChI

InChI=1S/C13H18BrClN2.2BrH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;;/h1,3-4,11H,2,5-10H2;2*1H

InChI Key

AYULRSGAZSMJHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCBr)C2=CC(=CC=C2)Cl.Br.Br

Origin of Product

United States

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